molecular formula C7H11N3 B577952 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1209273-29-9

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B577952
CAS RN: 1209273-29-9
M. Wt: 137.186
InChI Key: FWAIOFFELQKIOL-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound . It is a part of a class of compounds known as tetrahydropyrazolo pyrazines .


Synthesis Analysis

The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and related compounds has been the subject of several studies . These studies have demonstrated various methods for the synthesis of these compounds, including the use of different substituents and functional groups .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine consists of a pyrazolo ring fused with a tetrahydropyrazine ring . The compound has a molecular weight of 137.18 .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are complex and can involve various substituents and functional groups .


Physical And Chemical Properties Analysis

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a solid at room temperature . It has a SMILES string of CC1=NN(CCNC2)C2=C1.Cl.Cl .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. It has been classified as an irritant, with specific warnings for eye and skin irritation .

Future Directions

The future directions for research on 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could include further exploration of its potential applications in medicinal chemistry . Additionally, more research could be done to better understand its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-7-5-8-2-3-10(7)9-6/h4,8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAIOFFELQKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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